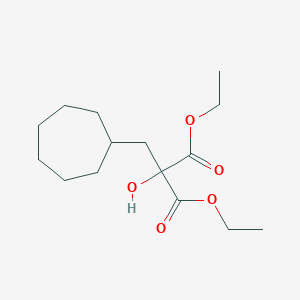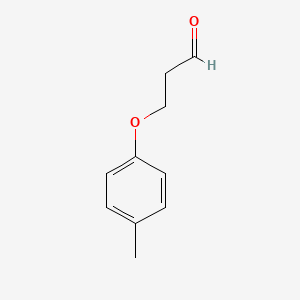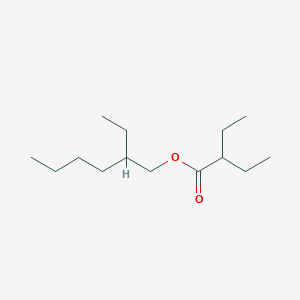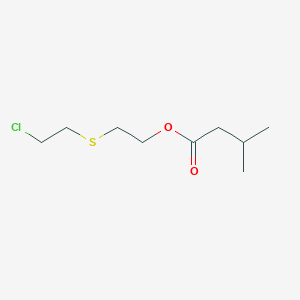
4-(Bromomethyl)hexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)hexa-1,3-diene is an organic compound characterized by the presence of a bromomethyl group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)hexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The conjugated diene system can participate in electrophilic addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Polymerization: The diene system can undergo polymerization to form polyenes or copolymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl₄).
Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.
Major Products Formed
Substitution Reactions: Formation of alcohols or amines.
Addition Reactions: Formation of dibromo derivatives or bromoalkenes.
Polymerization: Formation of polyenes or copolymers with varying properties.
Scientific Research Applications
4-(Bromomethyl)hexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)hexa-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The conjugated diene system can participate in addition reactions, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
4-Chloromethylhexa-1,3-diene: A chlorinated analog with similar chemical properties.
Hexa-1,3-diene: The parent diene without the bromomethyl group.
Uniqueness
4-(Bromomethyl)hexa-1,3-diene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
91760-15-5 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
4-(bromomethyl)hexa-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-3-5-7(4-2)6-8/h3,5H,1,4,6H2,2H3 |
InChI Key |
QQALUNOXUQTSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)



![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)

![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)
